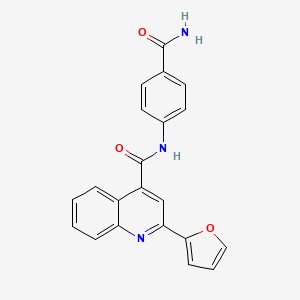
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Overview
Description
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H15N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminocarbonyl)phenyl]-2-(2-furyl)-4-quinolinecarboxamide is 357.11134135 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
BENZOQUINOLINES Synthesis : This study highlights the synthesis of new benzoquinolines, including derivatives that may relate to or involve structures akin to N-[4-(aminocarbonyl)phenyl]-2-(2-furyl)-4-quinolinecarboxamide. The synthesis involved reactions with various reagents, demonstrating the compound's versatility in creating fused hexacyclic compounds, indicating its utility in developing new chemical entities with potential biological activities (Bakhite, 2000).
Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted synthesis of substituted anilides of quinaldic acid, showcasing an efficient method for preparing compounds that may include or relate to the structure of N-[4-(aminocarbonyl)phenyl]-2-(2-furyl)-4-quinolinecarboxamide. This method emphasizes the compound's potential for rapid and efficient synthesis, which could be valuable for pharmaceutical applications (Bobál et al., 2011).
Biological Activity and Potential Therapeutic Uses
Antitumor Agents : Research into phenyl-substituted derivatives of quinoline-carboxamides, including structures similar to N-[4-(aminocarbonyl)phenyl]-2-(2-furyl)-4-quinolinecarboxamide, has shown significant in vivo antitumor activity. This indicates the compound's potential as a 'minimal' DNA-intercalating agent with solid tumor activity, suggesting its usefulness in cancer treatment strategies (Atwell, Baguley, & Denny, 1989).
DNA-Intercalation and Antitumor Effects : Another study elaborated on the structure-activity relationships (SAR) of phenylquinoline-8-carboxamides, including those structurally related to N-[4-(aminocarbonyl)phenyl]-2-(2-furyl)-4-quinolinecarboxamide, highlighting their DNA-intercalative binding and antitumor effects. This research underscores the compound's relevance in designing new anticancer agents based on DNA intercalation properties (McKenna et al., 1989).
Inhibition of DNA Methylation : A quinoline derivative, SGI-1027, and its analogs have been studied for their inhibitory effects on DNA methyltransferase, which is crucial for cancer treatment. Derivatives related to N-[4-(aminocarbonyl)phenyl]-2-(2-furyl)-4-quinolinecarboxamide were evaluated for their activity against human DNMT3A and DNMT1, offering insights into their potential as novel anticancer agents by modulating DNA methylation (Rilova et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-20(25)13-7-9-14(10-8-13)23-21(26)16-12-18(19-6-3-11-27-19)24-17-5-2-1-4-15(16)17/h1-12H,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIMSZHBMFXSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4038277.png)
![(4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone](/img/structure/B4038281.png)
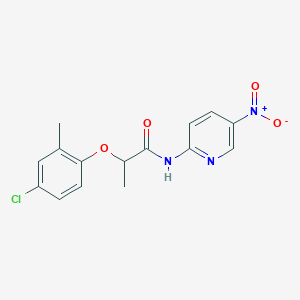
![2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4038290.png)

![(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol](/img/structure/B4038302.png)
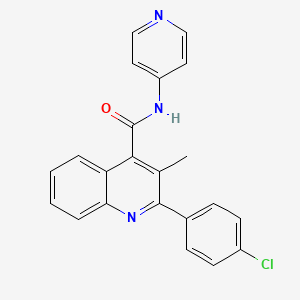
![N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide](/img/structure/B4038310.png)
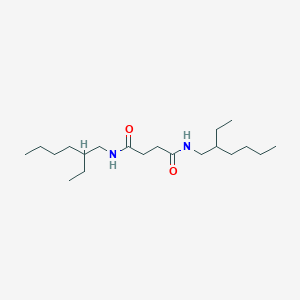
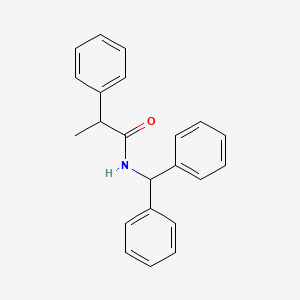
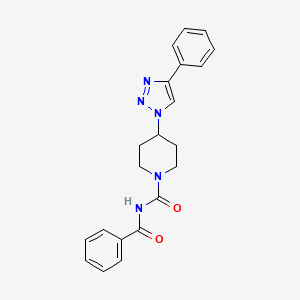
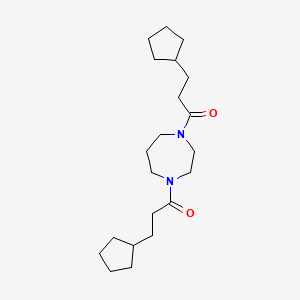
![6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4038357.png)

